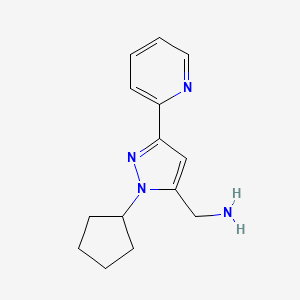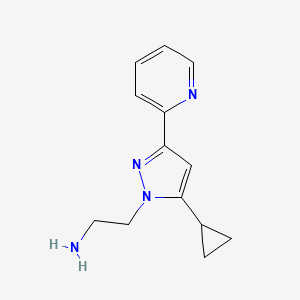
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride
説明
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C16H17ClN2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride is the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .
Mode of Action
This compound interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also has an impact on the release of dopamine, norepinephrine, and serotonin .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the levels of dopamine, norepinephrine, and serotonin . These neurotransmitters play a critical role in various functions such as mood regulation and voluntary movement .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . The compound has a short elimination half-life, with exogenous forms lasting 5-10 minutes and endogenous forms lasting approximately 30 seconds . It is excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can influence mood and voluntary movement . It also acts as a central nervous system stimulant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a water-soluble amine and occurs widely in nature, including in animals, plants, fungi, and bacteria . Its action can also be influenced by factors such as pH and temperature .
生化学分析
Biochemical Properties
2-(Phenethylamino)-2-phenyl-acetonitrile hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to stimulate the release of neurotransmitters such as norepinephrine and dopamine . The compound interacts with monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism . These interactions can influence the levels of neurotransmitters in the brain, affecting mood and cognitive functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to increase the levels of dopamine and serotonin in the brain, which can enhance mood and cognitive functions . Additionally, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions regulate monoamine neurotransmission, leading to increased levels of neurotransmitters such as dopamine and serotonin . The compound also interacts with monoamine oxidases, inhibiting their activity and preventing the breakdown of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short half-life, with rapid metabolism and clearance from the body . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance mood and cognitive functions by increasing neurotransmitter levels . At high doses, it may cause adverse effects such as anxiety, agitation, and rapid heart rate . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range. Toxicity studies in animal models are essential for determining the safe and effective dosage of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidases (MAO) and other enzymes involved in neurotransmitter metabolism . The compound’s metabolism can affect the levels of neurotransmitters such as dopamine and serotonin, influencing mood and cognitive functions . Additionally, it may interact with cofactors and other enzymes involved in metabolic processes, affecting overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and organelles . The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-phenyl-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2.ClH/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14;/h1-10,16,18H,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAJQABJSXXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)




